Dihydroisopimaric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

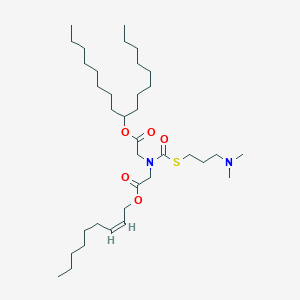

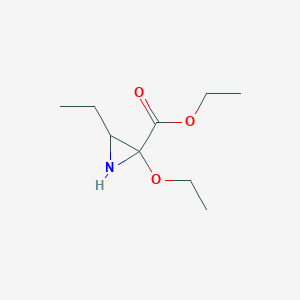

Dihydroisopimaric acid is a diterpenoid compound derived from isopimaric acid. It is a tricyclic diterpene with a molecular formula of C20H32O2 and a molecular weight of 304.47 g/mol. This compound is known for its biological activities and is commonly found in the resin of coniferous trees such as Pinus, Larix, and Picea .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydroisopimaric acid can be synthesized from isopimaric acid through hydrogenation. The process involves the reduction of isopimaric acid using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out at room temperature and atmospheric pressure .

Another method involves the oxidation of methyl dihydroisopimarate using 3-chloroperbenzoic acid, which results in the formation of 7,8-epoxy derivatives and 7α-hydroxydihydrosandaracopimarate . Additionally, selenium dioxide in dioxane can be used to oxidize this compound or its ester to produce 14α-hydroxy derivatives .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification of resin acids from the sap of coniferous trees. The resin is treated with solvents to separate the diterpene acids, followed by hydrogenation to convert isopimaric acid to this compound .

Chemical Reactions Analysis

Types of Reactions

Dihydroisopimaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Selenium dioxide in dioxane is commonly used to oxidize this compound to produce 14α-hydroxy derivatives.

Major Products Formed

Scientific Research Applications

Dihydroisopimaric acid has several scientific research applications due to its biological activities. It is known to activate large conductance calcium-activated potassium channels (BK channels), which are involved in various physiological processes . This compound has been studied for its potential anti-inflammatory, antibacterial, and antiviral properties .

In chemistry, this compound is used as a starting material for the synthesis of various derivatives with potential pharmacological activities . In biology and medicine, it is investigated for its potential therapeutic effects on diseases related to ion channel dysfunction . In industry, this compound is used in the production of resins and adhesives .

Mechanism of Action

Dihydroisopimaric acid exerts its effects by activating large conductance calcium-activated potassium channels (BK channels). These channels play a crucial role in regulating membrane potential and cellular excitability . The activation of BK channels by this compound leads to membrane hyperpolarization, which can modulate various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Isopimaric acid: The precursor to dihydroisopimaric acid, known for its antibacterial, antimicrobial, anti-inflammatory, antiviral, and antitumor properties.

Abietic acid: Another diterpene acid found in coniferous resins, known for its anti-inflammatory and antimicrobial properties.

Dehydroabietic acid: A derivative of abietic acid with potential anti-inflammatory and anticancer activities.

Uniqueness

This compound is unique due to its specific activation of BK channels, which distinguishes it from other similar diterpene acids. This unique mechanism of action makes it a valuable compound for research in ion channel modulation and related therapeutic applications .

Properties

Molecular Formula |

C20H32O2 |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(1R,4aR,4bS,7S,10aR)-7-ethyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C20H32O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h7,15-16H,5-6,8-13H2,1-4H3,(H,21,22)/t15-,16+,18-,19+,20+/m0/s1 |

InChI Key |

NQJDHQUUJULIEJ-KRFUXDQASA-N |

Isomeric SMILES |

CC[C@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C1)C |

Canonical SMILES |

CCC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

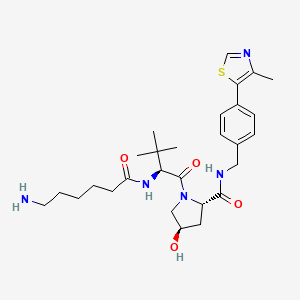

![N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11928627.png)

![[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid](/img/structure/B11928659.png)